molecular formula C5H3N3O3S B12801878 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 18903-20-3

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B12801878
CAS No.: 18903-20-3
M. Wt: 185.16 g/mol
InChI Key: KGNODANMWUBAAW-UHFFFAOYSA-N
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Description

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a bicyclic heterocyclic compound featuring a thiazole ring fused with a pyrimidine-dione scaffold.

Properties

CAS No.

18903-20-3

Molecular Formula

C5H3N3O3S

Molecular Weight

185.16 g/mol

IUPAC Name

6-hydroxy-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H3N3O3S/c9-4-2-3(6-1-12-2)7-5(10)8(4)11/h1,11H,(H,7,10)

InChI Key

KGNODANMWUBAAW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)C(=O)N(C(=O)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . Another approach includes the intramolecular cyclization of formamidines .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Physicochemical and Toxicological Considerations

  • Alkyl/aryl groups enhance lipophilicity, favoring membrane penetration .
  • Toxicity: Related hydroxy-substituted heterocycles like 3-hydroxy-8-azaxanthine (CAS 42028-33-1) are flagged as questionable carcinogens, underscoring the need for toxicity profiling of the 6-hydroxy derivative .

Biological Activity

6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its interaction with various biological targets.

  • Molecular Formula : C5_5H3_3N3_3O3_3S
  • Molecular Weight : 169.161 g/mol
  • CAS Number : 7464-09-7
  • Density : 1.626 g/cm³

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It acts as a topoisomerase I inhibitor , which stabilizes the topoisomerase I-DNA complex. This stabilization leads to DNA damage during cell replication and inhibits cancer cell proliferation. For instance, in a study focusing on various thiazolo derivatives, this compound demonstrated IC50_{50} values indicative of potent cytotoxic effects against several cancer cell lines .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at specific positions on the thiazolo ring can significantly influence biological activity. For example, substituents at the 2 and 6 positions have been shown to enhance the potency of the compound as a CXCR2 antagonist, a target implicated in inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameIC50_{50} (µM)Biological Activity
This compound0.079Topoisomerase I inhibitor
2-amino-thiazolo[4,5-d]pyrimidine0.0049CXCR2 antagonist
Thiazolo[4,5-d]pyrimidine-2(3H)-thioneN/AAntimicrobial properties

Case Studies

  • Anticancer Efficacy : A study conducted on various thiazolo derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC50_{50} values lower than many conventional chemotherapeutics .
  • Antimicrobial Action : In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, this compound showed effective inhibition at concentrations as low as 10 µg/mL .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Topoisomerase I : This leads to DNA strand breaks during replication.
  • Disruption of Bacterial Cell Wall Synthesis : Contributing to its antimicrobial properties.
  • Interaction with CXCR2 Receptors : Modulating inflammatory responses .

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